molecular formula C21H20N2O4 B2669631 N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide CAS No. 425645-37-0

N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide

Cat. No.: B2669631
CAS No.: 425645-37-0
M. Wt: 364.401
InChI Key: IOICVIJHZKCUER-UHFFFAOYSA-N
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Description

This compound features a furancarboxamide moiety attached to an ethyl backbone substituted with a 4-methoxyphenylamino group and a 4-methylphenyl oxo group. The 4-methoxy and 4-methyl groups enhance lipophilicity, while the furan ring may contribute to π-π interactions in biological systems .

Properties

IUPAC Name

N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-5-7-15(8-6-14)19(24)20(23-21(25)18-4-3-13-27-18)22-16-9-11-17(26-2)12-10-16/h3-13,20,22H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOICVIJHZKCUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of 4-methoxyphenylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • CAS 335421-10-8 (N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide) Molecular Formula: C21H19ClN2O4 Key Difference: Addition of a 3-chloro substituent on the methoxyphenyl ring. Impact: The chlorine atom increases molecular weight (398.84 vs. No melting point data is provided, but chlorine typically raises melting points due to stronger intermolecular forces .

Heterocycle-Modified Analogs

  • N-{2-[(2,6-Dimethylphenyl){2-[(2-furylmethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}-2-thiophenecarboxamide () Molecular Formula: C29H29N3O4S Key Difference: Replacement of furan with thiophene in the carboxamide group. Impact: Thiophene’s sulfur atom introduces distinct electronic properties (e.g., polarizability), which could alter binding affinity in sulfur-sensitive biological targets. The molecular weight (515.63) is significantly higher, likely reducing solubility compared to the furan analog .

Backbone and Functional Group Variations

  • 2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s, ) Molecular Formula: C20H21NO6 Key Difference: Phenoxy-propanoic acid backbone instead of an ethyl-carboxamide structure.
  • N-(4-Methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide () Molecular Formula: C15H16N2O3S Key Difference: Thienyl-oxime substituent and acetamide linkage.

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Insights
Target Compound ~376.39 4-MeO, 4-Me, Furan Not reported Moderate (lipophilic groups)
CAS 335421-10-8 (Chloro analog) 398.84 3-Cl, 4-MeO, 4-Me, Furan Not reported Likely lower (Cl increases logP)
Thiophene Analog () 515.63 Thiophene, 2,6-diMePh, Furan Not reported Low (high MW, thiophene)
19s () 371.39 Phenoxy, Propanoic Acid Not reported High (ionizable COOH)

Biological Activity

N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N2O4
  • Molecular Weight : 364.40 g/mol

The compound features a furan ring, an amine group, and various aromatic groups, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is believed to involve interaction with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to several pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in models of breast and lung cancer. The proposed mechanism involves the induction of apoptosis in malignant cells through modulation of cell cycle regulators and apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

In Vitro Studies

Several studies have evaluated the compound's efficacy against various cancer cell lines:

  • Study 1 : A study conducted on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM.
  • Study 2 : In A549 lung cancer cells, treatment with the compound resulted in increased apoptosis rates compared to control groups, further confirming its potential as an anticancer agent.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

  • Study 3 : In a xenograft model using mice implanted with human breast cancer cells, administration of this compound led to a significant reduction in tumor size compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAnticancerEGFR Inhibition
Compound BAnti-inflammatoryCytokine Modulation
This compoundAnticancer, Anti-inflammatoryApoptosis Induction

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